A Technical and Methodological Guide to the Structural Elucidation of 5-Amino-1-methylindoline-2,3-dione
A Technical and Methodological Guide to the Structural Elucidation of 5-Amino-1-methylindoline-2,3-dione
Prepared by: Gemini, Senior Application Scientist
Abstract: The indoline-2,3-dione (isatin) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities. The specific analogue, 5-Amino-1-methylindoline-2,3-dione, which incorporates both an electron-donating amino group and N-alkylation, represents a compound of significant interest for structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and definitive structural analysis of 5-Amino-1-methylindoline-2,3-dione using single-crystal X-ray diffraction (SC-XRD). While a public crystal structure for this specific molecule is not yet deposited in crystallographic databases like the Cambridge Structural Database (CSD)[1], this document outlines the complete, self-validating workflow required to produce and analyze such a structure. We leverage data from a closely related analogue, 5-bromo-1-ethylindoline-2,3-dione[2], as a practical exemplar for data interpretation and presentation, ensuring this guide serves as a robust tool for researchers in chemical synthesis and drug development.
Introduction: The Significance of Isatin Scaffolds
Isatin and its derivatives are a class of heterocyclic compounds renowned for their versatile biological profile, including potential antiviral, anticancer, and anti-inflammatory properties.[3][4] The electronic and steric properties of substituents on the aromatic ring and the indole nitrogen critically modulate this activity. The title compound, 5-Amino-1-methylindoline-2,3-dione, combines two key pharmacophoric features:
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N-methylation: This modification enhances lipophilicity and can alter the molecule's binding orientation and metabolic stability compared to its N-H counterpart.
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5-Amino Substitution: The amino group at the C5 position acts as a strong hydrogen bond donor and can significantly influence the molecule's electronic distribution and intermolecular interactions, which are critical for target binding and crystal packing.
A definitive three-dimensional crystal structure is paramount. It provides unequivocal proof of constitution and conformation, and crucially, it reveals the intricate network of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern the solid-state properties and can inform the design of next-generation analogues. This guide details the expert methodology to achieve this structural elucidation.
Synthesis and Crystallization Strategy
The causality behind a successful X-ray diffraction experiment begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis Protocol
The most direct and reliable pathway to the target compound is a two-step synthesis starting from 5-amino-1H-indole-2,3-dione.
Step 1: Synthesis of 5-Amino-1H-indole-2,3-dione (5-Aminoisatin) This precursor can be synthesized via established literature methods, often involving the cyclization of an appropriate aniline derivative.[5]
Step 2: N-Methylation of 5-Aminoisatin This protocol is adapted from established methods for the N-alkylation of substituted isatins.[2][6][7] The base deprotonates the indole nitrogen, creating a potent nucleophile that attacks the methyl iodide.
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Materials: 5-Amino-1H-indole-2,3-dione, Methyl Iodide (CH₃I), Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).
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Procedure:
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To a stirred solution of 5-amino-1H-indole-2,3-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
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Add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.
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Stir the reaction mixture for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
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Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
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Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield 5-Amino-1-methylindoline-2,3-dione.
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Crystallization: The Key to Diffraction
Obtaining single crystals suitable for SC-XRD is often the most challenging step. The choice of solvent is critical and is based on the solubility profile of the purified compound. The goal is to achieve slow, controlled precipitation from a supersaturated solution.
Recommended Crystallization Techniques:
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Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) to near-saturation in a vial. Cover the vial with a perforated cap or parafilm and allow the solvent to evaporate slowly over several days.
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Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small drop on a siliconized coverslip (hanging drop) or in a small vial (sitting drop). Invert the coverslip over a reservoir containing a "less-good" solvent (a precipitant in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop will gradually lower the solubility, promoting crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
The following section describes a self-validating protocol for data collection and structure determination.
Experimental Workflow: From Crystal to Data
The entire process, from selecting a crystal to refining the final structure, follows a logical and rigorous sequence.
Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
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Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a polarizing microscope, ensuring it is free of cracks and defects. It is mounted on a cryoloop using cryo-oil and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to prevent radiation damage.
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Data Collection: The crystal is centered on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CMOS).[8] A series of diffraction images (frames) are collected as the crystal is rotated.
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Data Reduction: The raw diffraction data are processed. This involves integrating the intensities of the Bragg reflections, correcting for experimental factors (like Lorentz and polarization effects), and scaling the data.
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Structure Solution: The phase problem is solved using direct methods or Patterson techniques to obtain an initial electron density map.[9] This map reveals the positions of most non-hydrogen atoms.
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Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method.[9] This iterative process optimizes atomic coordinates, and anisotropic displacement parameters, and adds hydrogen atoms to calculated positions. The quality of the fit is monitored using R-factors (R1, wR2) and the Goodness-of-Fit (GooF).
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Validation: The final structure is validated using software like CheckCIF to ensure its geometric and crystallographic soundness.
Exemplar Structural Analysis: Insights from a Related Analogue
As no public structure exists for the title compound, we present the crystallographic data and analysis for 5-bromo-1-ethylindoline-2,3-dione as a working example of the expected results and their interpretation.[2] This compound is an excellent proxy due to the similar steric (ethyl vs. methyl) and electronic (bromo vs. amino) substitutions at the same positions.
Summary of Crystallographic Data
The following table summarizes the key crystallographic parameters one would obtain and report.
| Parameter | Exemplar Value (5-bromo-1-ethylindoline-2,3-dione)[2] |
| Chemical Formula | C₁₀H₈BrNO₂ |
| Formula Weight ( g/mol ) | 254.08 |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 9.5198 (3) |
| b (Å) | 10.0655 (3) |
| c (Å) | 11.2341 (3) |
| α (°) | 70.9288 (16) |
| β (°) | 75.4109 (16) |
| γ (°) | 85.2199 (16) |
| Volume (ų) | 984.58 (5) |
| Z (Molecules/unit cell) | 4 (two independent molecules, A and B) |
| Temperature (K) | 294 |
| Final R1 [I > 2σ(I)] | 0.034 |
| wR2 (all data) | 0.078 |
| Goodness-of-Fit (S) | 1.03 |
Molecular Geometry and Supramolecular Interactions
The primary goal of the analysis is to understand how molecules pack in the crystal lattice. This is dictated by intermolecular forces. For 5-Amino-1-methylindoline-2,3-dione, we would anticipate a rich network of hydrogen bonds involving the amino group.
Caption: Anticipated intermolecular interactions for 5-Amino-1-methylindoline-2,3-dione.
Analysis Insights:
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Hydrogen Bonding: The amino group (-NH₂) at the C5 position is a potent hydrogen bond donor. It would be expected to form strong N-H···O=C hydrogen bonds with the carbonyl oxygen atoms of adjacent molecules, likely creating chains or sheets within the crystal lattice.
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π-π Stacking: The planar indole ring system is primed for π-π stacking interactions. In the exemplar structure of the bromo-analogue, a slipped parallel π-π interaction with an inter-centroid distance of 3.61 Å was observed.[2] A similar arrangement would be expected for the title compound, contributing significantly to the packing stability.
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Weak C-H···O Interactions: In addition to strong hydrogen bonds, weaker C-H···O interactions involving aromatic or methyl C-H groups and carbonyl oxygens often play a role in consolidating the three-dimensional crystal packing.[2]
Conclusion and Outlook
This guide provides a robust and scientifically-grounded framework for the definitive structural characterization of 5-Amino-1-methylindoline-2,3-dione. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-fidelity three-dimensional model of the molecule. The resulting structural data—including precise bond lengths, angles, and a detailed map of intermolecular interactions—is invaluable for rational drug design, understanding polymorphism, and guiding the synthesis of future analogues with enhanced biological activity. The application of this workflow will undoubtedly accelerate research and development efforts centered on this promising class of compounds.
References
- X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Deriv
- X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Deriv
- Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calcul
- Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives : X-ray Structure, Hirshfeld Analysis and DFT Calcul
- Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calcul
- Synthetic Routes to Functionalized 1-Methylindoline-2,3-diones: Applic
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- Crystal structure and Hirshfeld surface analysis of N-{N-[amino(dimethyl- amino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide. Lirias.
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- Crystal structure of 5-bromo-1-ethylindoline-2,3-dione. PMC.
- Synthesis of 5-Iodo-1-methylindoline-2,3-dione: A Technical Guide. Benchchem.
- Synthesis of 5-Substituted Indole-2,3-dione.
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